4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzylphenoxy group and a trifluoromethyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzylphenol: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Introduction of Trifluoromethyl Group: The benzylphenol is then subjected to a trifluoromethylation reaction using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.
Amination: The final step involves the introduction of the aniline group through a nucleophilic substitution reaction. This can be achieved by reacting the trifluoromethylated benzylphenol with aniline in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where trifluoromethylated aniline derivatives have shown efficacy.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenoxy)-2-(trifluoromethyl)aniline: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
4-(2-Benzylphenoxy)-2-methylaniline: Contains a methyl group instead of a trifluoromethyl group, which can influence its physical and chemical properties.
4-(2-Benzylphenoxy)-2-(trifluoromethyl)phenol:
Uniqueness
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both the benzylphenoxy and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzylphenoxy group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBWOHYIQNJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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